4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
CAS No.: 921543-35-3
Cat. No.: VC4239721
Molecular Formula: C21H18N4O3S2
Molecular Weight: 438.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921543-35-3 |
|---|---|
| Molecular Formula | C21H18N4O3S2 |
| Molecular Weight | 438.52 |
| IUPAC Name | 4-methoxy-N-[4-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C21H18N4O3S2/c1-12-3-8-16-17(9-12)30-21(23-16)24-18(26)10-14-11-29-20(22-14)25-19(27)13-4-6-15(28-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,22,25,27)(H,23,24,26) |
| Standard InChI Key | XQTCLCLQASQWDB-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound’s structure comprises a central thiazole ring linked to a 6-methylbenzo[d]thiazole moiety via a glyoxylamide bridge, while a 4-methoxybenzamide group occupies the C-2 position of the thiazole (Fig. 1). Key features include:
-
Methoxybenzamide: The para-methoxy group enhances lipophilicity and membrane permeability, a trait associated with improved bioavailability in benzamide derivatives .
-
Thiazole-benzo[d]thiazole linkage: This configuration introduces planar rigidity, favoring intercalation with biological targets such as DNA or enzyme active sites .
-
Methyl substitution: The 6-methyl group on the benzothiazole ring may sterically modulate interactions with hydrophobic protein pockets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₂N₄O₃S₂ |
| Molecular Weight | 514.6 g/mol |
| CAS Registry No. | 921586-29-0 |
| IUPAC Name | 4-methoxy-N-[4-[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through sequential coupling of three fragments:
-
6-Methylbenzo[d]thiazol-2-amine: Synthesized via cyclization of 4-methylaniline with ammonium thiocyanate and bromine in acetic acid, yielding a 69% isolated product .
-
Thiazole-glyoxylamide intermediate: Formed by reacting 2-amino-4-bromothiazole with chloroacetyl chloride, followed by nucleophilic substitution with the benzo[d]thiazole amine.
-
4-Methoxybenzoyl chloride: Introduced via Schotten-Baumann acylation to the thiazole’s free amine .
Critical Reaction Steps
-
Cyclocondensation: The benzo[d]thiazole core forms under acidic conditions (H₂SO₄, glycol) at 140°C, with hydrazine hydrate facilitating ring closure .
-
Glyoxylamide coupling: A Buchwald-Hartwig amination or Ullmann-type reaction may link the thiazole and benzo[d]thiazole units, though specific conditions remain undisclosed in literature.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol-water mixtures are standard for analogous compounds .
Pharmacological Profile
Antitumor Activity
In vitro screens against NCI-60 cell lines reveal potent activity (log GI₅₀ −5.48 to −5.56), surpassing 5-fluorouracil in breast (MCF-7) and renal cancer models . Mechanistically, the compound inhibits carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors . Comparative data with structural analogs suggest:
-
Methoxy positioning: Para-substitution on the benzamide enhances CA-IX binding by 3.2-fold versus meta-substituted analogs .
-
Thiazole flexibility: The glyoxylamide linker’s rotational freedom allows adaptation to CA-IX’s hydrophobic cleft, improving Ki values to 12 nM .
Table 2: Cytotoxic Activity Against Select Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 0.68 | Cisplatin (1.24) |
| HT-29 (Colon) | 0.015 | 5-Fluorouracil (2.11) |
| A549 (Lung) | 1.53 | Doxorubicin (0.89) |
Antimicrobial Efficacy
Against Gram-positive bacteria (S. aureus, B. subtilis), the compound exhibits MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The dual thiazole-benzo[d]thiazole system likely disrupts DNA gyrase via π-π stacking with enzyme residues Tyr-122 and Ala-47.
Mechanism of Action and Target Engagement
Carbonic Anhydrase Inhibition
Molecular docking (PDB: 3IAI) predicts the methoxybenzamide group occupies CA-IX’s active site, coordinating Zn²⁺ via the carbonyl oxygen (distance: 2.1 Å) . Concurrently, the benzo[d]thiazole moiety interacts with Phe-131 and Val-135 through hydrophobic contacts, stabilizing the enzyme-inhibitor complex .
DNA Intercalation
Fluorescence quenching assays with ctDNA show a binding constant (Kb) of 1.2 × 10⁶ M⁻¹, indicating strong intercalation driven by the planar benzothiazole-thiazole system. This interaction correlates with comet assay results demonstrating double-strand breaks at 10 µM.
Comparative Analysis with Structural Analogs
Thiazole Ring Modifications
Saturation of the thiazole ring to thiazolidine abolishes anticancer activity (IC₅₀ > 100 µM), underscoring the necessity of aromaticity for target engagement .
Pharmacokinetic and Toxicity Considerations
-
Metabolic stability: Microsomal assays (human liver) indicate moderate clearance (23 mL/min/kg), with CYP3A4-mediated O-demethylation as the primary metabolic pathway.
-
hERG inhibition: Patch-clamp studies show negligible hERG channel blockade (IC₅₀ > 30 µM), suggesting low cardiac toxicity risk.
-
Acute toxicity: LD₅₀ in mice exceeds 500 mg/kg, with no histopathological abnormalities observed at 100 mg/kg/day for 28 days.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume